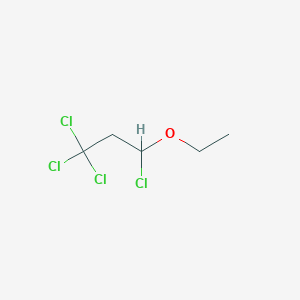

1,1,1,3-Tetrachloro-3-ethoxypropane

Description

Contextualization of Halogenated Ethers in Synthetic Chemistry

Halogenated ethers are a class of organic compounds where one or more hydrogen atoms in an ether molecule have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. nih.govwikipedia.org This substitution significantly alters the physicochemical properties of the parent ether, including its boiling point, density, solubility, and chemical reactivity. wikipedia.org The presence of halogens, particularly chlorine, can introduce a site for nucleophilic attack or elimination reactions, and can also confer flame-retardant properties. wikipedia.org

The synthesis of halogenated ethers can be approached through various methods, a common one being the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with a haloalkane. pearson.com For instance, the reaction of sodium ethoxide with a suitable polychlorinated propane (B168953) could theoretically yield a chlorinated ethoxypropane derivative. pearson.com

Significance of Propane Derivatives in Chemical Research

Propane and its derivatives form the backbone of a vast array of organic compounds. pcc.eu The three-carbon chain of propane provides a versatile scaffold for the introduction of various functional groups, leading to compounds with a wide range of applications. pcc.eu Chlorinated propanes, for example, are utilized as solvents, intermediates in chemical synthesis, and have been investigated for their use in agriculture. ontosight.ai The specific placement of chlorine atoms on the propane chain dictates the molecule's reactivity and potential applications. For example, 1,1,1,3-tetrachloropropane (B89638) serves as a precursor in the synthesis of other chlorinated compounds. google.comgoogle.com The addition of other functional groups, such as an ethoxy group, to a chlorinated propane structure would create a bifunctional molecule with a unique combination of properties.

Theoretical Physicochemical Properties of 1,1,1,3-Tetrachloro-3-ethoxypropane

While experimental data for this compound is not available in the searched literature, we can predict its properties based on the known data of its structural components. The table below presents an estimation of these properties.

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Molecular Formula | C₅H₈Cl₄O | Based on the structure: a propane chain with four chlorine atoms and one ethoxy group. |

| Molecular Weight | ~225.92 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to yellowish liquid | Halogenated alkanes and ethers are typically liquids at room temperature. nih.gov |

| Boiling Point | Elevated compared to non-halogenated analogues | The presence of polar C-Cl bonds and increased molecular weight would lead to stronger intermolecular forces. |

| Density | Greater than 1 g/mL | Halogenated organic compounds are generally denser than water. pcc.eu |

| Solubility | Insoluble in water; Soluble in organic solvents | The hydrophobic alkyl and chloro- groups would dominate over the polar ether group, leading to poor water solubility but good solubility in nonpolar solvents. pcc.eunih.gov |

Postulated Synthesis of this compound

A plausible synthetic route to this compound would be the nucleophilic substitution reaction between a suitable tetrachloropropane and sodium ethoxide. Given the structure of the target molecule, a likely starting material would be 1,1,1,3-tetrachloropropane.

The proposed reaction is a Williamson ether synthesis:

CH₂Cl-CH₂-CCl₃ + NaOCH₂CH₃ → CH₂Cl-CH(OCH₂CH₃)-CCl₃ + NaCl

In this reaction, the ethoxide ion (CH₃CH₂O⁻) acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The carbon at the 3-position is a secondary carbon, which is sterically more hindered than the primary carbon at the 1-position. However, the trichloromethyl group is strongly electron-withdrawing, which could influence the reactivity of the adjacent carbon atoms. The reaction of sodium ethoxide with 1-chloropropane (B146392) is known to form 1-ethoxypropane via an Sₙ2 mechanism. pearson.com A similar pathway could be expected here, though the specific regioselectivity would need to be determined experimentally.

Anticipated Reactivity and Potential Research Applications

The reactivity of this compound would be dictated by the interplay of the trichloromethyl group, the remaining chlorine atom, and the ether linkage.

Nucleophilic Substitution: The remaining chlorine atom could be susceptible to further nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Elimination Reactions: Under basic conditions, dehydrochlorination could occur, leading to the formation of an alkene.

Ether Cleavage: The ether bond could be cleaved under strongly acidic conditions.

The unique combination of a dense, chlorinated structure with an ether functionality suggests potential applications as:

A specialized solvent: Its predicted properties suggest it could be a dense, non-polar solvent.

An intermediate in organic synthesis: The multiple reaction sites could allow for its use as a building block for more complex molecules.

A component in flame retardants: The high chlorine content might impart flame-retardant properties. wikipedia.org

Further research, including its spectroscopic characterization (NMR, IR, Mass Spectrometry), would be essential to confirm its structure and explore its chemical properties and potential uses. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1561-41-7 |

|---|---|

Molecular Formula |

C5H8Cl4O |

Molecular Weight |

225.9 g/mol |

IUPAC Name |

1,1,1,3-tetrachloro-3-ethoxypropane |

InChI |

InChI=1S/C5H8Cl4O/c1-2-10-4(6)3-5(7,8)9/h4H,2-3H2,1H3 |

InChI Key |

QXQVBEYDHRVIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,1,1,3 Tetrachloro 3 Ethoxypropane

Established Synthetic Routes

The primary established route for the synthesis of 1,1,1,3-tetrachloro-3-ethoxypropane involves the addition of tetrachloromethane to ethoxyethene, also known as ethyl vinyl ether. This reaction typically proceeds via a free-radical mechanism, which can be initiated either thermally, photochemically, or through the use of chemical initiators.

Radical-Initiated Reaction of Tetrachloromethane with Ethoxyethene

The free-radical addition of tetrachloromethane (CCl₄) to ethoxyethene (CH₂=CH-OEt) is a key method for the formation of this compound. youtube.comyoutube.com This type of reaction, often referred to as telomerization, is characterized by a chain mechanism involving initiation, propagation, and termination steps. The initiation is typically achieved by using a radical initiator, such as a peroxide, which decomposes upon heating to generate free radicals. youtube.com

The propagation phase begins with the abstraction of a chlorine atom from tetrachloromethane by the initiator radical, which generates a trichloromethyl radical (•CCl₃). youtube.com This highly reactive radical then adds to the double bond of ethoxyethene. The addition of the •CCl₃ radical to the less substituted carbon of the double bond is generally favored, leading to a more stable secondary radical. This intermediate radical can then abstract a chlorine atom from another molecule of tetrachloromethane to yield the final product, this compound, and regenerate a trichloromethyl radical, thus continuing the chain reaction. stackexchange.com

Catalyst Systems and Conditions in Direct Synthesis

To improve the efficiency and control of the synthesis, various catalyst systems have been developed for the addition of polychloroalkanes to alkenes. These systems often involve transition metal complexes, with iron and copper being particularly prominent. researchgate.netnih.govnih.gov For the synthesis of this compound, analogous catalyst systems can be proposed.

Iron-based catalysts, such as iron(III) chloride, can facilitate the reaction, often in the presence of a co-catalyst. researchgate.net These systems are believed to operate through a redox mechanism where the metal center helps to generate the trichloromethyl radical. Copper catalysts, particularly copper(I) complexes, are also well-known to promote similar radical addition reactions, often referred to as Kharasch-type additions. nih.gov These catalytic systems can offer advantages over purely initiator-based methods by reducing the formation of unwanted byproducts and allowing for milder reaction conditions.

| Catalyst System | Proposed Conditions | Potential Advantages |

| Fe-based (e.g., FeCl₃) | Moderate temperatures (e.g., 80-120 °C), inert atmosphere | Low cost, effective for polychloroalkane additions |

| Cu-based (e.g., CuCl) | Lower temperatures, often with a ligand | High selectivity, tolerance of functional groups |

This table presents proposed catalyst systems and conditions based on analogous reactions, as direct experimental data for the synthesis of this compound is not extensively documented.

Exploration of Novel Synthetic Approaches

While the radical addition of tetrachloromethane to ethoxyethene remains a primary focus, the exploration of novel synthetic approaches is an active area of research. One potential avenue is the use of photoredox catalysis. nih.gov This technique utilizes light-absorbing catalysts that can initiate radical reactions under very mild conditions, offering high degrees of control and functional group tolerance. The application of photoredox catalysis to the synthesis of polychlorinated ethers could provide a more sustainable and efficient alternative to traditional methods. youtube.comnih.gov

Another area of exploration involves the development of new catalyst systems that can control the stereochemistry of the addition reaction, which is particularly relevant when the alkene substrate has prochiral faces. nsf.gov While not directly applicable to ethoxyethene, these advanced catalytic methods could be adapted for more complex vinyl ethers.

Optimization of Synthetic Parameters for this compound

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of initiator or catalyst, the reaction temperature, and the molar ratio of the reactants.

In catalyzed reactions, the nature of the catalyst and any associated ligands can have a profound impact on the outcome. The molar ratio of tetrachloromethane to ethoxyethene is another important factor. A large excess of tetrachloromethane is often used to favor the formation of the 1:1 adduct and minimize the formation of higher telomers. stackexchange.com

| Parameter | Effect on Reaction | Optimized Range (Proposed) |

| Initiator/Catalyst Conc. | Affects reaction rate and side reactions | 0.1-5 mol% |

| Temperature | Influences reaction rate and selectivity | 60-120 °C |

| CCl₄:Ethoxyethene Ratio | Controls product distribution | 2:1 to 10:1 |

This table presents proposed optimized parameters based on general principles of radical addition reactions.

Mechanistic Elucidation of Formation Reactions

The formation of this compound via the radical addition of tetrachloromethane to ethoxyethene proceeds through a well-understood free-radical chain mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of an initiator molecule (e.g., a peroxide) to form radicals. These radicals then abstract a chlorine atom from tetrachloromethane to generate the key trichloromethyl radical (•CCl₃).

Propagation:

The trichloromethyl radical adds to the double bond of ethoxyethene. The addition is regioselective, with the radical adding to the terminal carbon to form a more stable secondary radical on the carbon bearing the ethoxy group. This regioselectivity is governed by both steric and electronic factors.

The resulting radical intermediate then abstracts a chlorine atom from a molecule of tetrachloromethane, yielding the product, this compound, and regenerating a trichloromethyl radical.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture, such as two trichloromethyl radicals or a trichloromethyl radical and the product radical intermediate.

Chemical Reactivity and Transformation Mechanisms of 1,1,1,3 Tetrachloro 3 Ethoxypropane

Acidolysis and Ether Cleavage Reactions

The ether group in 1,1,1,3-tetrachloro-3-ethoxypropane is prone to cleavage under acidic conditions, a reaction that can be followed by further transformations of the chlorinated alkyl chain.

Research has demonstrated that this compound can be converted to 2,3-dichloroacrylic acid through a two-step process involving acidolysis and subsequent oxidation. In the initial step, the compound is treated with concentrated sulfuric acid, which leads to the cleavage of the ethoxy group and the formation of an intermediate. This intermediate is then subjected to oxidation, yielding 2,3-dichloroacrylic acid. This transformation highlights the role of the ether linkage as a point of vulnerability to acidic reagents, initiating a cascade of reactions that ultimately modify the carbon skeleton of the molecule.

Condensation Reactions

This compound serves as a building block in condensation reactions, particularly with activated aromatic compounds such as hydroxy- and methoxyacetophenones. These reactions lead to the formation of more complex molecular architectures.

The condensation of this compound with hydroxy- and methoxyacetophenones proceeds in the presence of a catalyst, typically a strong acid like sulfuric acid. This reaction involves the electrophilic attack of a carbocation, generated from the tetrachloro-ethoxypropane under acidic conditions, onto the electron-rich aromatic ring of the acetophenone (B1666503) derivatives. The hydroxyl and methoxy (B1213986) substituents on the aromatic ring activate it towards electrophilic substitution, directing the incoming electrophile to specific positions on the ring.

The reaction between this compound and hydroxy- or methoxyacetophenones ultimately yields dichlorodienyl hydroxyphenyl ketones. The formation of the dichlorodienyl moiety results from the elimination of two molecules of hydrogen chloride from the tetrachloroalkyl chain following the initial condensation event. This creates a conjugated diene system, which is in conjugation with the aromatic ketone. The final structure of the product is a complex molecule that incorporates both the aromatic ketone and a highly functionalized dichlorodienyl side chain.

Substitution Reactions

While specific examples of direct substitution reactions on the carbon backbone of this compound are not extensively detailed in the provided search results, the presence of multiple chlorine atoms suggests that the compound could potentially undergo nucleophilic substitution reactions under appropriate conditions. The carbon atoms bearing chlorine atoms are electrophilic and could be susceptible to attack by nucleophiles. However, the specific conditions and outcomes of such reactions require further investigation.

Elimination Reactions Leading to Unsaturated Systems

The polychlorinated nature of this compound makes it a prime candidate for elimination reactions, specifically dehydrochlorination, to form unsaturated compounds. The presence of protons on the carbon atoms adjacent to the carbon-chlorine bonds allows for the removal of hydrogen chloride (HCl) in the presence of a base. This process can lead to the formation of various chlorinated and ethoxylated propene or propyne (B1212725) derivatives, depending on the reaction conditions and the number of HCl molecules eliminated. Such reactions are a common pathway for the transformation of polyhalogenated alkanes into valuable unsaturated synthons.

Interaction with Specific Reagents and CatalystsNo studies detailing the reactions of this compound with specific reagents or catalysts were found.

A list of compounds that were investigated in the search for relevant information is provided below.

Derivative Synthesis and Functionalization of 1,1,1,3 Tetrachloro 3 Ethoxypropane

Design and Synthesis of Analogues with Modified Alkyl Chains

The synthesis of 1,1,1,3-tetrachloro-3-ethoxypropane itself proceeds from the reaction of its precursor, 1,1,1,3-tetrachloropropane (B89638), with ethanol (B145695). This process can be generalized to produce a range of analogues by substituting ethanol with other primary or secondary alcohols. The reaction involves the nucleophilic displacement of the chlorine atom at the C-3 position by an alkoxy group.

Analogously, the synthesis of related polyalkoxypropanes, such as 1,1,3,3-tetramethoxypropane, is achieved by reacting trimethyl orthoformate with a vinyl ether in the presence of a Lewis acid catalyst like iron(III) chloride. chemicalbook.comwikipedia.org This highlights a general strategy for constructing C3 skeletons with varied alkoxy functionalities. By modifying the alcohol nucleophile, a library of 1,1,1,3-tetrachloro-3-alkoxypropane analogues can be systematically generated, allowing for the fine-tuning of properties such as solubility, reactivity, and steric hindrance.

Table 1: Representative Conditions for Analogue Synthesis

| Precursor 1 | Precursor 2 | Catalyst | Product | Ref. |

| Trimethyl orthoformate | Isopropyl vinyl ether | Iron(III) chloride | 1,1,3,3-Tetramethoxypropane | chemicalbook.com |

| 1,1,1,3-Tetrachloropropane | Ethanol | (Base) | This compound | - |

| 1,1,1,3-Tetrachloropropane | Methanol | (Base) | 1,1,1,3-Tetrachloro-3-methoxypropane | - |

| 1,1,1,3-Tetrachloropropane | Propan-2-ol | (Base) | 1,1,1,3-Tetrachloro-3-isopropoxypropane | - |

Note: Conditions for the direct synthesis of 1,1,1,3-tetrachloro-3-alkoxypropanes are inferred from standard organic synthesis principles.

Introduction of New Functional Groups onto the Ethoxypropane Scaffold

The functionalization of the this compound scaffold can be approached by targeting either the ethoxy group or the chloro substituents. The C-O bond of the ether can undergo cleavage under strong acidic conditions (e.g., HBr, HI), which would replace the ethoxy group with a halide, reverting the C-3 position to a halogenated site and producing ethanol. organicmystery.comucalgary.cayoutube.com If excess hydrohalic acid is used, the newly formed alcohol can be further converted to an alkyl halide. youtube.com

The chlorine atoms on the propane (B168953) chain, particularly the trichloromethyl group, are generally less susceptible to standard nucleophilic substitution. However, they can participate in radical reactions. Free-radical halogenation, for instance, is a common method for functionalizing alkanes, though it can lack selectivity on complex molecules. masterorganicchemistry.com More specific functionalization often requires transformation into more reactive intermediates.

A key reactive site is the C-3 position, which behaves as an α-chloro ether. Such moieties are known to be susceptible to nucleophilic substitution (SN1 or SN2), depending on the substrate and conditions. youtube.com This allows for the introduction of a wide range of nucleophiles, including other alkoxy groups, amines, or thiolates, thereby providing a direct route to diverse functionalized derivatives.

Synthesis of Polyhalogenated Propane Derivatives

The 1,1,1,3-tetrachloropropane backbone is a valuable starting point for other polyhalogenated compounds. A primary transformation is dehydrochlorination, which can be accomplished using a base or a Lewis acid catalyst. researchgate.net This elimination reaction typically yields a mixture of trichloropropene isomers, namely 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene. researchgate.net

These trichloropropene intermediates can be further functionalized. For example, reaction with chlorine can lead to the formation of 1,1,1,2,3-pentachloropropane (B1626564) (HCC-240db). researchgate.net Subsequent dehydrochlorination of this pentachloro- derivative can produce a mixture of tetrachloropropenes, which can then be isomerized to yield 1,1,2,3-tetrachloropropene as the desired product. researchgate.net This multi-step sequence demonstrates how the initial C3 chlorinated scaffold can be systematically modified to access a variety of other useful polyhalogenated building blocks.

Table 2: Reaction Sequence for Polyhalogenated Propene Synthesis

| Starting Material | Reaction | Reagents | Product(s) | Ref. |

| 1,1,1,3-Tetrachloropropane | Dehydrochlorination | Base / Lewis Acid | 1,1,3- & 3,3,3-Trichloropropene | researchgate.net |

| Trichloropropene mixture | Chlorination | Cl₂ | 1,1,1,2,3-Pentachloropropane | researchgate.net |

| 1,1,1,2,3-Pentachloropropane | Dehydrochlorination | Base | Tetrachloropropene isomers | researchgate.net |

| Tetrachloropropene isomers | Isomerization | Ferric chloride | 1,1,2,3-Tetrachloropropene | researchgate.net |

Utilization in the Synthesis of Heterocyclic Compounds

The dense functionality of this compound makes it a promising precursor for the synthesis of various heterocyclic systems. The combination of electrophilic carbon centers and multiple leaving groups allows for the construction of rings through intramolecular or intermolecular cyclization reactions. For example, reaction with dinucleophiles such as amidines or guanidines could lead to pyrimidine (B1678525) derivatives, a transformation demonstrated with the related compound 1,1,3,3-tetramethoxypropane. google.com Similarly, reactions with hydrazines could yield pyrazole (B372694) derivatives. google.com

2-Pyrones are an important class of heterocycles found in numerous natural products. uni-regensburg.de Their synthesis can be achieved through various strategies, including those that utilize polyhalogenated precursors. nih.govorganic-chemistry.org One general approach involves the palladium-catalyzed coupling and cyclization of halo-acrylic acids with alkynes. nih.gov Another strategy relies on the remodeling of a pre-existing pyrone, where nucleophilic ring-opening generates a reactive dienolate intermediate that can undergo subsequent annulation. escholarship.org

A plausible route from a C3 building block like this compound would involve its transformation into a suitable unsaturated intermediate. For instance, dehydrochlorination and subsequent oxidation could yield a substituted acrylic acid derivative. This intermediate could then undergo a metal-catalyzed annulation reaction with a two-carbon unit, such as an alkyne, to construct the 2-pyrone ring. The versatility of transition-metal-catalyzed methods allows for the synthesis of a wide range of substituted 2-pyrones from appropriately functionalized precursors. nih.govorganic-chemistry.org

Application in Stereoselective Synthesis

The C-3 position of this compound is a stereocenter, meaning the molecule is chiral. This intrinsic chirality makes it a potential substrate for stereoselective reactions, where one stereoisomer is formed preferentially over another. masterorganicchemistry.comkhanacademy.org The synthesis and reactions of such a chiral building block can be directed to produce enantiomerically enriched or pure products.

Stereocontrol in reactions involving halogenated compounds is a well-established field. For example, the chlorination of cyclic alcohols using reagents like triphenylphosphine (B44618) and N-chlorosuccinimide can proceed with high stereoselectivity, yielding either inversion or retention of configuration depending on the substrate's structure. rsc.org Furthermore, the diastereoselective dichlorination of allylic alcohols has been used as a key step in the synthesis of complex polyhalogenated natural products. nih.gov

These principles can be applied to the this compound scaffold. Nucleophilic substitution at the chiral C-3 center could proceed via an SN2 mechanism, which results in an inversion of stereochemistry, or an SN1 mechanism, which would lead to racemization. By carefully choosing reagents and reaction conditions, it is possible to favor one pathway and control the stereochemical outcome. This is crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Exploration of this compound as a Building Block for Complex Molecules

The synthetic potential of this compound lies in its role as a polyfunctional C3 building block. The strategic manipulation of its chloro and ethoxy groups allows for its elaboration into a wide range of more complex molecular architectures. As discussed, it can serve as a precursor to other polyhalogenated propanes and propenes, which are themselves valuable synthetic intermediates. researchgate.net

Its most significant application is likely in the construction of heterocyclic rings. The ability to react with various dinucleophiles opens pathways to important classes of heterocycles like pyrimidines, pyrazoles, and 2-pyrones. google.comnih.gov The chiral nature of the molecule further enhances its value, providing a route to enantiomerically defined complex targets. rsc.orgnih.gov By leveraging the distinct reactivity of its different positions, this compound can be used as a linchpin in convergent synthetic strategies, enabling the efficient assembly of elaborate organic molecules.

Precursor for 1,1-Bis(trifluoromethyl)-Substituted Alkenes

The journey from this compound to a 1,1-bis(trifluoromethyl)-substituted alkene would likely commence with elimination reactions to generate a more reactive unsaturated species. The presence of multiple chlorine atoms and an ethoxy group suggests that dehydrochlorination and elimination of ethanol are feasible initial steps.

One potential pathway involves the dehydrochlorination of this compound. This reaction is analogous to the known dehydrochlorination of 1,1,1,3-tetrachloropropane, which yields 1,1,3-trichloropropene. google.comgoogle.com It is conceivable that under similar basic conditions, this compound could undergo elimination of both HCl and ethanol to form a chlorinated alkyne intermediate.

A critical subsequent step would be the introduction of two trifluoromethyl groups. The synthesis of 1,1-bis(trifluoromethyl)-substituted alkenes from alkyne precursors has been documented in the literature. organic-chemistry.org These methods often involve the use of trifluoromethylating agents in the presence of a suitable catalyst. For instance, a formal hydrotrifluoromethylation of alkynes can lead to the formation of 1,1-bis(trifluoromethyl)-substituted alkenes. organic-chemistry.org

Another potential strategy involves the conversion of a 1,1-dichloroalkene intermediate, which could theoretically be derived from this compound, into a 1,1,1-trifluoro derivative. researchgate.net Research has shown that 1,1-dichloro-1-alkenes can be converted to the corresponding 1,1,1-trifluoro compounds under superacidic conditions. researchgate.net This suggests a pathway where the initial polychlorinated starting material is transformed into a dichlorinated alkene, which then undergoes fluorine exchange to introduce the first trifluoromethyl group. The introduction of the second trifluoromethyl group would require further specific functionalization and trifluoromethylation steps.

The table below outlines a hypothetical reaction sequence with potential intermediates and the general class of reactions involved.

| Step | Starting Material | Reaction Type | Potential Intermediate(s) | Reagents/Conditions (Hypothetical) |

| 1 | This compound | Elimination | Chlorinated Alkyne or Diene | Strong Base (e.g., NaNH2, alkoxides) libretexts.org |

| 2 | Chlorinated Intermediate | Trifluoromethylation | Bis(trifluoromethyl)alkyne | Trifluoromethylating agents (e.g., [CuCF3]) organic-chemistry.org |

| 3 | Bis(trifluoromethyl)alkyne | Partial Reduction/Functionalization | 1,1-Bis(trifluoromethyl)-substituted alkene | Controlled hydrogenation or other specific functionalization |

It is important to note that while the individual steps are based on known chemical transformations, the successful execution of this specific multi-step synthesis from this compound would require significant experimental optimization at each stage. The reactivity of the specific intermediates and the compatibility of the reaction conditions would need to be carefully investigated.

Advanced Analytical Characterization of 1,1,1,3 Tetrachloro 3 Ethoxypropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) Applications

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. For 1,1,1,3-tetrachloro-3-ethoxypropane (Cl₃C-CH₂-CHCl-OCH₂CH₃), the ¹H-NMR spectrum is predicted to exhibit distinct signals for each non-equivalent proton.

The hydrogen atoms in the molecule are found in four unique chemical environments:

The single proton on the carbon bearing a chlorine and the ethoxy group (CHCl).

The two protons of the central methylene (B1212753) group (-CH₂-).

The two protons of the ethoxy group's methylene (-OCH₂-).

The three protons of the ethoxy group's methyl (-CH₃).

The electronegativity of the adjacent chlorine and oxygen atoms will cause the signals for these protons to shift downfield. The CHCl proton is expected to be the most downfield, followed by the protons of the -OCH₂- group. The central -CH₂- group, being adjacent to two electron-withdrawing groups (CCl₃ and CHCl), will also be significantly downfield. The methyl protons of the ethyoxy group will be the most upfield.

The expected splitting patterns, based on the n+1 rule, would be a triplet for the CHCl proton (coupled to the central CH₂), a triplet for the central CH₂ protons (coupled to the CHCl proton), a quartet for the -OCH₂- protons (coupled to the -CH₃ protons), and a triplet for the -CH₃ protons (coupled to the -OCH₂- protons). In practice, the coupling between the central -CH₂- and the CHCl proton might result in more complex patterns (e.g., a doublet of doublets) if the protons of the methylene group are diastereotopic.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) can vary based on the solvent and experimental conditions. These are estimated values based on analogous structures like 1-chloropropane (B146392) and 2-ethoxypropane). docbrown.infochegg.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CHCl- | 4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| -OCH₂CH₃ | 3.5 - 4.0 | Quartet (q) | 2H |

| -CH₂- | 2.5 - 3.0 | Triplet (t) or Multiplet (m) | 2H |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

Carbon NMR (¹³C-NMR) for Structural Confirmation

¹³C-NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, providing a skeletal framework of the molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum.

The chemical shifts are heavily influenced by the electronegativity of attached atoms. udel.edu

The CCl₃ carbon is expected to be significantly downfield due to the presence of three electron-withdrawing chlorine atoms.

The CHCl carbon, bonded to both chlorine and oxygen, will also be shifted downfield.

The central CH₂ carbon will have a moderate chemical shift.

The -OCH₂- carbon of the ethoxy group will be downfield due to the attached oxygen.

The -CH₃ carbon of the ethoxy group will be the most upfield signal.

The heavy halogen atoms (chlorine) can influence the chemical shifts in ways not fully accounted for by simple electronegativity arguments, with effects like spin-orbit coupling potentially playing a role. researchgate.netrsc.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: These are estimated chemical shift ranges based on data for chlorinated alkanes and ethers). wisc.edudocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CCl₃ | 95 - 110 |

| CHCl | 70 - 85 |

| -OCH₂CH₃ | 60 - 70 |

| -CH₂- | 45 - 55 |

| -OCH₂CH₃ | 15 - 20 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing information on molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, after which the mass spectrometer provides identification. libretexts.org

The mass spectrum of a halogenated compound is highly characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orgyoutube.com Therefore, a molecule containing four chlorine atoms, like this compound, will exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments. This cluster will include peaks at M, M+2, M+4, M+6, and M+8, with relative intensities determined by the statistical probability of the different isotope combinations.

The fragmentation pattern is also predictable. Ethers commonly undergo alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. whitman.edulibretexts.orgyoutube.com Another common fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, key fragmentation would involve:

Loss of the ethoxy group (-OCH₂CH₃).

Alpha-cleavage to lose a methyl radical (-CH₃) from the ethoxy group, forming a stable oxonium ion.

Cleavage of the C-C bonds of the propane (B168953) backbone.

Loss of chlorine atoms or HCl from the molecular ion or fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: m/z values are calculated using the most abundant isotopes, ³⁵Cl and ¹²C. The presence of multiple chlorine isotopes will result in a cluster of peaks for each fragment containing chlorine). libretexts.org

| Fragment Structure | Predicted m/z | Fragmentation Pathway |

| [C₃H₄Cl₄O]⁺ | 226 | Molecular Ion (M⁺) |

| [C₃H₃Cl₄]⁺ | 181 | Loss of -OCH₂CH₃ |

| [C₂H₅O]⁺ | 45 | Ethoxy cation |

| [C₃H₄Cl₃]⁺ | 147 | Loss of Cl and -OCH₂CH₃ |

| [CCl₃]⁺ | 117 | Trichloromethyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular "fingerprint" and are excellent for identifying the presence of specific functional groups.

For this compound, the key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the CH₂, CHCl, and ethoxy groups are expected in the 2850-3000 cm⁻¹ region.

C-O-C stretching: A strong, characteristic C-O-C asymmetric stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibrations are typically strong in the IR spectrum and occur in the 500-800 cm⁻¹ region of the fingerprint region. umich.edu Due to the presence of multiple chlorine atoms on different carbons (CCl₃ and CHCl), a complex pattern of several strong bands is anticipated in this region. The exact frequencies are sensitive to the local geometry and conformation of the molecule. umich.eduumich.edu

CH₂ bending (scissoring): This vibration is expected around 1450-1470 cm⁻¹.

Raman spectroscopy is also valuable, particularly for identifying the C-Cl bonds, which often produce strong Raman signals. umich.edu The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, aiding in the full structural assignment.

Table 4: Predicted Characteristic IR and Raman Bands for this compound (Note: These are general frequency ranges for the specified functional groups). umich.eduniscpr.res.in

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| CH₂ Bend | ~1450 | Medium | Medium |

| C-O-C Stretch | 1050 - 1150 | Strong | Weak |

| C-Cl Stretch | 500 - 800 | Strong | Strong |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular and crystal structure of a compound, yielding precise data on bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, which is a liquid at standard conditions, crystallographic analysis would first require the growth of a suitable single crystal, typically by slow cooling of the liquid or evaporation from a solution at low temperatures. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Hypothetical Crystallographic Data for this compound

Below is an interactive table illustrating the type of data that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements within the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.1 | Length of the 'c' axis of the unit cell. |

| β (°) ** | 95.5 | The angle of the 'beta' axis for a monoclinic system. |

| Volume (ų) ** | 1205 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.58 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Computational Chemistry and Theoretical Investigations of 1,1,1,3 Tetrachloro 3 Ethoxypropane

Analysis of Intermolecular Interactions and Crystal Packing

There is no published research or crystallographic data available that details the intermolecular interactions and crystal packing of 1,1,1,3-Tetrachloro-3-ethoxypropane. Such an analysis would typically involve techniques like X-ray crystallography to determine the solid-state structure, followed by computational methods such as Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM) to quantify and characterize the non-covalent interactions (e.g., halogen bonds, hydrogen bonds, van der Waals forces) that govern the crystal lattice. This information remains uninvestigated for this specific compound.

Computational Design of Novel Derivatives

There are no studies available that focus on the computational design of novel derivatives using this compound as a parent structure. This type of research would involve using its molecular framework as a starting point for in silico modifications, followed by computational screening to predict the properties, reactivity, or biological activity of new potential molecules. The scientific literature has not yet explored this avenue of research for this compound.

Applications of 1,1,1,3 Tetrachloro 3 Ethoxypropane in Industrial and Specialized Chemical Fields Excluding Medical

Role as an Intermediate in Fine Chemical Synthesis

The most clearly defined application of 1,1,1,3-Tetrachloro-3-ethoxypropane is as a reactant in the synthesis of heterocyclic compounds, specifically 2-pyrones. Research has shown that this compound is utilized in the condensation reaction with hydroxy- and methoxyacetophenones in an acidic medium. This reaction yields dichlorodienyl hydroxyphenyl ketones, which are then converted into the corresponding 2-pyrones in the presence of phosphoric acid in either acetic or propionic acid.

This synthetic pathway highlights the role of this compound as a key building block for creating the pyrone ring structure, which is a core component of many biologically active compounds and natural products. The tetrachloro-ethoxy functionality of the propane (B168953) backbone provides the necessary reactive sites for the formation of these complex heterocyclic systems.

In another documented synthesis, this compound was identified as a component in a product mixture resulting from the reaction of carbon tetrachloride and ethyl vinyl ether. This mixture, containing the target compound, was used directly in a subsequent reaction step without further purification, indicating its role as an unisolated intermediate in a multi-step synthesis.

| Reactant 1 | Reactant 2 | Product Intermediate | Final Product |

| This compound | Hydroxyacetophenones / Methoxyacetophenones | Dichlorodienyl hydroxyphenyl ketones | 2-Pyrones |

| Carbon tetrachloride | Ethyl vinyl ether | Mixture containing this compound | Further synthesized products |

Precursor for Polymer Additives and Monomers

There is no readily available scientific literature or patent documentation that describes the use of this compound as a precursor for the synthesis of polymer additives or monomers. Its chemical structure does not immediately suggest a typical pathway to polymerization or functionality as a common polymer additive, and further research would be needed to explore any potential in this area.

Use in Material Science for Functional Coatings

Detailed research findings on the application of this compound in material science for the development of functional coatings are not present in the available public domain literature. The properties that would make it suitable for such applications, such as film-forming capabilities, adhesion, or specific surface functionalities, have not been reported.

Applications in Agricultural Chemistry (e.g., as an intermediate for active substances)

While its role as an intermediate in the synthesis of 2-pyrones is established, and some pyrone derivatives have applications in agriculture, there is no direct evidence in the reviewed literature linking this compound to the synthesis of specific active substances used in agricultural chemistry. The potential for its derivatives to be used in this field remains a theoretical possibility pending further investigation.

Catalytic Applications in Organic Transformations

The available scientific data does not indicate that this compound has been investigated or utilized for its catalytic properties in organic transformations. Its chemical structure does not suggest an obvious role as a catalyst, and it is more typically consumed as a reactant in chemical syntheses.

Specialized Solvent Applications in Chemical Processing

There is no information in the public scientific literature to suggest that this compound is used as a specialized solvent in chemical processing. Its physical and chemical properties, such as boiling point, polarity, and solvency power for various materials, are not well-documented, which would be essential for considering it as a solvent.

Future Research Trajectories and Emerging Paradigms for 1,1,1,3 Tetrachloro 3 Ethoxypropane

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a roadmap for the future synthesis of 1,1,1,3-Tetrachloro-3-ethoxypropane. rsc.org A primary focus will be the development of synthetic routes that are not only efficient but also environmentally benign.

One promising avenue is the adoption of chlorine chemistry within a sustainable framework. Chlorine is an abundant natural resource, and its industrial production from sodium chloride can be part of a resource circulation system. researchgate.net Future research could focus on developing catalytic systems that utilize chlorine more efficiently and minimize waste. For instance, processes that generate hydrogen chloride as a byproduct can be designed to allow for its commercial use, ultimately neutralizing back to sodium chloride. researchgate.net

Furthermore, the etherification and chlorination steps in the synthesis of this compound can be made greener. This includes the use of solid acid catalysts for the etherification of glycerol (B35011) with ethanol (B145695), which can be more easily separated and recycled compared to traditional homogeneous catalysts. researchgate.net For the chlorination step, research into catalysts that allow for high selectivity and reduce the formation of unwanted byproducts will be crucial. Bimetallic catalysts, such as Pd-Fe supported on silica, have shown enhanced activity in the hydrodechlorination of chlorinated wastes and could be adapted for selective chlorination reactions. nih.gov

| Green Chemistry Strategy | Potential Application to this compound Synthesis |

| Sustainable Chlorine Chemistry | Designing closed-loop systems where chlorine is sourced from abundant resources like NaCl and byproducts like HCl are repurposed. researchgate.net |

| Solid Acid Catalysis | Utilizing recyclable solid acid catalysts for the etherification step to simplify product purification and reduce waste. researchgate.net |

| Selective Chlorination Catalysts | Developing advanced catalysts to improve the selectivity of the chlorination process, minimizing polychlorinated byproducts. nih.gov |

| Phase-Transfer Catalysis | Employing PTC to enhance reaction rates and yields while using more environmentally friendly solvents. acs.orgacsgcipr.org |

Exploration of Unconventional Reaction Media and Catalysis

Moving beyond traditional organic solvents is a key goal of modern chemistry. Unconventional reaction media, such as ionic liquids and supercritical fluids, present exciting opportunities for the synthesis of this compound.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. organic-chemistry.org Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. nih.gov For the synthesis of halogenated compounds, ILs with halide anions can serve as the halogen source, simplifying the reaction setup. messiah.edu Research into the use of specific ILs for the chlorination and etherification steps could lead to more efficient and sustainable processes. google.comrsc.org

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), offer another green alternative. libretexts.org SCFs have properties intermediate between a gas and a liquid, allowing for enhanced mass transfer and potentially faster reaction rates. analytix.co.ukteledynelabs.com The solubility of reactants and catalysts can be "tuned" by adjusting pressure and temperature, facilitating easy separation of the product. wikipedia.orgyoutube.com Exploring the use of scCO₂ as a solvent for the synthesis of this compound could lead to processes with reduced solvent waste and simplified purification. libretexts.org

Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases. wikipedia.org This method can accelerate reactions, improve yields, and allow for the use of greener solvents like water. acsgcipr.orgyoutube.com PTC has been successfully applied to various reactions involving organochlorine compounds, including dehydrochlorination and chlorination. acs.org Future research could investigate the application of PTC to the synthesis of this compound, potentially enabling the use of aqueous-organic biphasic systems and reducing the reliance on hazardous organic solvents. crdeepjournal.org

| Unconventional Medium/Catalysis | Advantages for this compound Synthesis |

| Ionic Liquids | Low volatility, potential to act as both solvent and reagent, designable properties. organic-chemistry.orgnih.govmessiah.edu |

| Supercritical Fluids | Enhanced mass transfer, tunable properties, easy product separation, environmentally benign (e.g., scCO₂). libretexts.organalytix.co.ukwikipedia.org |

| Phase-Transfer Catalysis | Increased reaction rates, use of greener solvents, suitability for industrial scale-up. acs.orgacsgcipr.orgwikipedia.org |

Development of High-Throughput Screening for New Transformations

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions and catalysts. nih.govorientjchem.org The development of HTS assays tailored for the transformation of this compound could significantly accelerate the discovery of new and valuable derivatives.

By systematically reacting this compound with diverse libraries of reagents under various catalytic conditions, researchers can quickly identify novel transformations. researchgate.net This approach is not limited to finding new reactions but can also be used to optimize existing ones by screening for the most effective catalysts and reaction conditions. nih.gov Advancements in automated synthesis and analytical techniques are central to the success of HTS. youtube.com

For instance, an HTS campaign could explore the selective substitution of one or more chlorine atoms in this compound with other functional groups, leading to a wide array of new compounds with potentially interesting properties. The data generated from such screenings can also provide valuable insights into structure-activity relationships.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. rsc.orgresearchgate.net For a compound like this compound, these computational tools can guide research efforts and reduce the need for extensive experimental work.

ML models can be trained on existing chemical reaction data to predict the products of new reactions with high accuracy. nih.govmit.edu This predictive power can be harnessed to explore the chemical space around this compound, identifying promising synthetic routes and novel derivatives without the need for exhaustive laboratory synthesis. Furthermore, ML can aid in understanding complex reaction networks and predicting the most likely mechanistic pathways. youtube.com

Another application of AI and ML is in the prediction of the properties of new compounds. By developing quantitative structure-property relationship (QSPR) models, researchers can estimate the physicochemical properties and potential applications of derivatives of this compound before they are even synthesized.

| AI/ML Application | Relevance to this compound Research |

| Reaction Outcome Prediction | Predicts the products of novel reactions, guiding synthetic efforts. nih.govmit.edu |

| Reactivity Prediction | Identifies the most reactive sites on the molecule for targeted functionalization. rsc.org |

| Mechanism Exploration | Elucidates potential reaction mechanisms, providing deeper chemical understanding. youtube.com |

| Property Prediction (QSPR) | Estimates the properties of new derivatives, aiding in the design of functional molecules. |

Potential in Advanced Functional Material Development

Chlorinated compounds have a long history of use in the development of functional materials, most notably as polymers and plasticizers. millerplastics.comresearchgate.net The unique combination of a flexible ether linkage and multiple chlorine atoms in this compound suggests its potential as a building block or additive for advanced materials.

Future research could investigate the incorporation of this compound into polymer backbones. The chlorine atoms could serve as sites for further functionalization or cross-linking, leading to materials with tailored properties such as flame retardancy, chemical resistance, or specific mechanical characteristics. google.com The use of chlorinated solvents in polymer synthesis is already established, and by analogy, chlorinated monomers like this could be explored. chinesechemsoc.org

Additionally, polychlorinated alkanes are known to be used as plasticizers in polymers like PVC. researchgate.netresearchgate.netnih.govnih.gov Research could explore the efficacy of this compound as a plasticizer, potentially offering advantages in terms of compatibility, performance, or environmental profile compared to existing options. The presence of the ether group might impart different properties compared to simple chlorinated paraffins.

The synthesis of novel derivatives of this compound, guided by the strategies outlined above, could also lead to the discovery of molecules with applications in areas such as liquid crystals, functional coatings, or as intermediates for pharmaceuticals and agrochemicals. Halogenated organic compounds are used as starting materials for a wide range of organic compounds. ncert.nic.in

Q & A

Q. What are the primary synthetic routes for 1,1,1,3-tetrachloro-3-ethoxypropane, and how do reaction conditions influence product purity?

The compound can be synthesized via photochlorination of 1,1-dichlorocyclopropane in carbon tetrachloride, yielding 1,1,1,3-tetrachloropropane as a major product. Radical processes dominate, with acceleration by benzoyl peroxide and inhibition by benzoquinone or darkness . However, alternative routes involving reactions with ketones (e.g., 1,1,1,3-tetrachloro-2-propanone) may fail due to unexpected side reactions, such as trichloromethyl group reactivity under basic conditions . Purity optimization requires strict temperature control (0–5°C) and inert solvents to minimize radical chain termination.

Q. How can researchers resolve challenges in characterizing tautomeric equilibria of this compound derivatives?

Infrared spectroscopy is effective for identifying tautomeric forms in the solid state (e.g., ring vs. chain tautomers). However, proton NMR in polar solvents like DMSO-d6 or acetonitrile-d3 may fail due to overlapping signals or solvent reactivity. Alternative approaches include low-temperature NMR or isotopic labeling to isolate specific tautomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Occupational exposure limits (Section 8 of safety data sheets) should be strictly followed. Use N95 masks, gloves, and eyeshields to prevent inhalation or dermal contact. First-aid measures for exposure include immediate decontamination with water and medical consultation . Toxicity data for related compounds (e.g., LD₅₀ = 490 mg/kg in rats) highlight the need for rigorous hazard controls .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in radical-mediated ring-opening reactions?

Photochlorination of deuterated cyclopropanes (e.g., 1,1-dichloro-2,3-trans-dideuteriocyclopropane) produces erythro or threo isomers with >96% stereochemical fidelity. This confirms an SN2-like mechanism with inversion of configuration during halogen atom attack. Researchers should use deuterium labeling and ¹H NMR to track stereochemical outcomes in synthetic pathways .

Q. What methodological strategies address contradictions in reported reaction yields for this compound synthesis?

Discrepancies arise from solvent effects and competing side reactions. For example, ethanol-based basification can trigger trichloromethyl group degradation, whereas non-polar solvents like CCl₄ stabilize intermediates. Systematic screening of solvents (e.g., acetonitrile vs. DMSO) and bases (e.g., triethylamine vs. NaOH) is recommended, alongside real-time monitoring via FTIR or GC-MS .

Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?

Molecular dynamics simulations using PubChem data (molecular weight: 252.0 g/mol) and EPA DSSTox identifiers (DTXSID60505061) can model hydrolysis or radical degradation kinetics. Experimental validation via liquid-phase dehydrochlorination (e.g., caustic solutions or vapor-phase catalysts) aligns with industrial processes for related chlorofluorocarbons .

Methodological Guidance for Data Analysis

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- GC-MS : Effective for detecting low-concentration byproducts like 1,1,1,3,3-pentachloropropane .

- HPLC with UV detection : Suitable for polar derivatives, but requires pre-column derivatization to enhance sensitivity .

- Elemental analysis : Validates chlorine content (theoretical: ~56%) to assess batch consistency .

Q. How should researchers design toxicity studies for derivatives of this compound?

Follow NIH RePORTER protocols for 1,2,3-trichloropropane analogs, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.